molecular formula C14H18BrNO B149257 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone CAS No. 65619-52-5

4-(4-Bromophenyl)-4-dimethylaminocyclohexanone

Cat. No. B149257
CAS RN: 65619-52-5
M. Wt: 296.2 g/mol
InChI Key: FUNZUWAJMVRIRL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, also known as bromadol, is a synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of scientists at the University of Michigan. Since then, it has gained attention for its potential as a painkiller and its unique chemical structure.

Mechanism Of Action

Bromadol works by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.

Biochemical And Physiological Effects

Bromadol has several biochemical and physiological effects. It can cause respiratory depression, which can lead to death in high doses. It can also cause sedation, nausea, and constipation. Additionally, it can lead to the development of tolerance and dependence.

Advantages And Limitations For Lab Experiments

Bromadol has several advantages for lab experiments. It is highly potent and has a long duration of action, which makes it useful for studying the mu-opioid receptor. However, its potential for abuse and toxicity make it difficult to work with, and caution must be taken when handling it.

Future Directions

There are several future directions for research on 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone. One area of interest is its potential as a treatment for opioid addiction. Another area of interest is its potential as a painkiller for chronic pain conditions. Additionally, there is interest in developing analogs of 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone that have fewer side effects and a lower potential for abuse.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, or 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, is a synthetic opioid analgesic with potential as a painkiller. Its unique chemical structure and potent effects make it a subject of interest for scientific research. However, caution must be taken when working with it due to its potential for abuse and toxicity. Further research is needed to fully understand its potential as a treatment for pain and addiction.

Scientific Research Applications

Bromadol has been the subject of several scientific studies, primarily focused on its potential as a painkiller. One study found that it was more potent than morphine and had a longer duration of action. Another study found that it was effective in treating neuropathic pain in rats.

properties

CAS RN

65619-52-5

Product Name

4-(4-Bromophenyl)-4-dimethylaminocyclohexanone

Molecular Formula

C14H18BrNO

Molecular Weight

296.2 g/mol

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)cyclohexan-1-one

InChI

InChI=1S/C14H18BrNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3

InChI Key

FUNZUWAJMVRIRL-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br

synonyms

4-(4-Bromophenyl)-4-(dimethylamino)cyclohexanone

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.48 g 4-(4-bromophenyl)-4-dimethylamino-1-phenethylcyclohexanol were dissolved in 30 ml diisopropylether and 10 ml diethylether and were stirred for 4 days with 13 ml 4-molar hydrochloric acid. To work up the reaction mixture, it was alkalized by addition of sodium hydroxide solution (32% by weight), extracted three times with 30 ml dichloromethane in each case, the combined extracts were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. The 5.02 g 4-(4-bromophenyl)-4-dimethylaminocyclohexanone obtained, dissolved in 22 ml tetrahydrofuran, were added dropwise to 18 ml 1.0 molar phenethyl magnesium chloride solution in THF in a nitrogen atmosphere at ambient temperature and were stirred overnight. To work up the mixture with ice cooling, 28 ml ammonium chloride solution (20% by weight) were added, the phases were separated, the mixture was extracted three times with 25 ml diethylether in each case, the combined organic phases were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. The crude product obtained (5.83 g) was taken up in 50 ml diethylether, extracted three times with 40 ml hydrochloric acid (5% by weight) in each case and the combined extracts were washed twice with 40 ml dichloromethane in each case. The dichloromethane extracts were dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. 3.66 g of a light brown resin were obtained and were chromatographed with diethylether/hexane (V:V=2:1) over silica gel. The 1.38 g 4-(4-bromophenyl)-4-dimethylaminocyclohexanone obtained were dissolved in 20 ml 2-butanone and converted by reaction with 474 μl chlorotrimethylsilane and 34 μl water, stirring overnight with subsequent filtration, diethylether washing and vacuum drying, into 1.47 mg of the corresponding hydrochloride.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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